Methyl Internal Rotation Barrier: 2,3,4- vs. 2,4,5-Trifluorotoluene — Direct Spectroscopic Comparison
In a direct head-to-head pulsed-jet Fourier transform microwave spectroscopy study, the three-fold potential barrier hindering internal rotation of the methyl group was determined to be 2.5878(80) kJ/mol for 2,3,4-trifluorotoluene versus 2.2809(23) kJ/mol for 2,4,5-trifluorotoluene [1]. This 0.3069 kJ/mol (13.4%) higher barrier in the 2,3,4-isomer is attributed to the steric and electronic influence of the ortho-fluorine at position 2, which is absent in the 2,4,5-isomer. The study also reported distinct rotational constants and centrifugal distortion constants for both molecules across eight isotopologues each, enabling unambiguous structural identification of which regioisomer is present in a sample [1].
| Evidence Dimension | Methyl internal rotation barrier (V₃) |
|---|---|
| Target Compound Data | 2.5878(80) kJ/mol |
| Comparator Or Baseline | 2,4,5-Trifluorotoluene: 2.2809(23) kJ/mol |
| Quantified Difference | Δ = 0.3069 kJ/mol (13.4% higher for 2,3,4-isomer) |
| Conditions | Pulsed-jet Fourier transform microwave spectroscopy, 8–27 GHz, lowest torsional state, natural abundance ¹³C isotopologues |
Why This Matters
This directly measured molecular parameter enables unambiguous spectroscopic identification of the 2,3,4-isomer versus the 2,4,5-isomer in quality control and forensic analysis, preventing isomeric misassignment.
- [1] Rajappan Nair, K.P., Herbers, S., Obenchain, D.A., Grabow, J.-U. (2020). Internal methyl rotation and molecular structure of trifluorotoluenes: microwave rotational spectra of 2,3,4- and 2,4,5-trifluorotoluene. Canadian Journal of Physics, 98(6), 543–550. doi:10.1139/cjp-2019-0425 View Source
